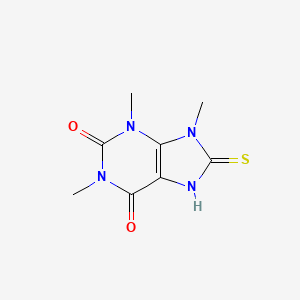![molecular formula C14H22N2O2 B13458634 tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-amino-3,5-dimethylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3,5-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine group .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate is unique due to its specific structural features, such as the presence of the 4-amino-3,5-dimethylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-9-6-11(7-10(2)12(9)15)8-16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17) |
Clave InChI |
PAQMBHLXAGQNTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458555.png)
![Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
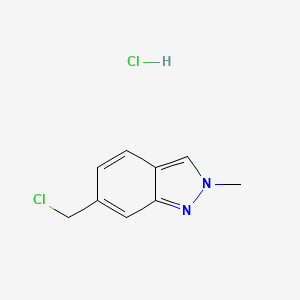
![{Bicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13458586.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B13458595.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
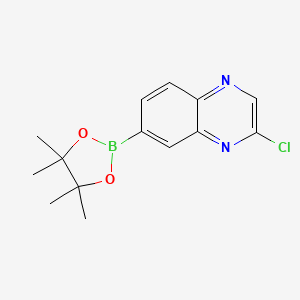
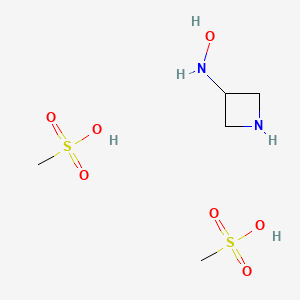
![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
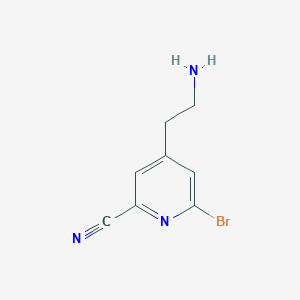
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
